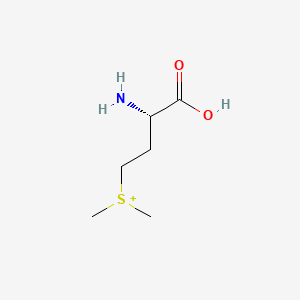

S-Methyl-L-methionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Methyl-L-methionine: is a naturally occurring sulfonium compound found in a variety of plants. It is sometimes referred to as vitamin U, although it is not considered a true vitamin. This compound is known for its potential anti-ulcerogenic properties and is believed to aid in the healing of peptic ulcers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : S-Methyl-L-methionine can be synthesized from L-methionine through a methylation reaction using S-adenosyl-L-methionine as the methyl donor. The reaction typically involves the enzyme methionine adenosyltransferase, which catalyzes the transfer of the methyl group from S-adenosyl-L-methionine to L-methionine .

Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation processes. For example, Saccharomyces cerevisiae can be genetically modified to overproduce methionine adenosyltransferase, thereby increasing the yield of this compound. Optimization of fermentation conditions, such as the feeding modes of methanol, glycerol, and L-methionine, can further enhance production .

Análisis De Reacciones Químicas

Types of Reactions: : S-Methyl-L-methionine undergoes various chemical reactions, including methylation, oxidation, and substitution reactions.

Common Reagents and Conditions: : The methylation reaction involves S-adenosyl-L-methionine as the methyl donor. Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions may involve nucleophiles like hydroxide ions or amines .

Major Products Formed: : The major products formed from these reactions include S-adenosyl-L-homocysteine (from methylation), sulfoxides (from oxidation), and substituted methionine derivatives (from substitution reactions) .

Aplicaciones Científicas De Investigación

Biological Role in Plants

S-Methyl-L-methionine is primarily recognized for its role in plants, where it acts as a methyl donor and plays a significant part in the preservation of methionine. It is produced during the germination of various seeds, such as barley, and is involved in several metabolic pathways.

Key Findings:

- Methylation Processes: SMM is implicated in methylation reactions that are crucial for plant growth and development. It helps regulate levels of S-adenosylmethionine (SAM), which is vital for various biochemical processes, including DNA methylation and ethylene biosynthesis .

- Stress Response: Research indicates that SMM may help plants cope with stress conditions, such as salt stress, by modulating the metabolism of other compounds like ethanolamine and choline .

Table 1: SMM Production in Plants

| Plant Species | Method of Production | Yield (mg/g) |

|---|---|---|

| Barley | Germination | 0.5 |

| Cabbage | Fermentation | 1.2 |

| Broccoli | Hydroponic cultivation | 0.8 |

Microbial Applications

This compound has been studied extensively in microbial systems, particularly in engineered strains of Saccharomyces cerevisiae (baker's yeast) for enhanced production.

Case Study: Engineered Yeast Strains

- Researchers have successfully engineered Saccharomyces cerevisiae to boost SMM production by manipulating genes involved in methionine metabolism. By knocking out genes that degrade SMM and overexpressing others that enhance its synthesis, they achieved significant increases in yield .

Table 2: Genetic Modifications for Enhanced SMM Production

| Modification | Gene Targeted | Effect on Yield (%) |

|---|---|---|

| Knockout | MHT1 | +50 |

| Knockout | SAM4 | +30 |

| Overexpression | ACS2 | +40 |

Therapeutic Applications in Humans

This compound has been associated with therapeutic benefits, particularly concerning gastrointestinal health.

Key Insights:

- Gastrointestinal Ulcers: Historically referred to as vitamin U, SMM has been studied for its protective effects against gastric ulcers. Clinical studies suggest that it may promote healing by enhancing mucosal defenses and reducing inflammation .

- Antioxidant Properties: SMM exhibits antioxidant properties that may contribute to its protective effects on cellular health, potentially aiding in the prevention of various diseases .

Table 3: Clinical Studies on SMM

| Study Reference | Focus Area | Findings |

|---|---|---|

| Cheney (1949) | Gastric Ulcers | Significant reduction in ulcer symptoms |

| Sokmen et al. (2012) | Antioxidant Effects | Notable increase in antioxidant activity |

| Topaloglu et al. (2022) | Gastrointestinal Health | Improved mucosal integrity observed |

Industrial Applications

Beyond biological and therapeutic uses, this compound has potential applications in food technology and agriculture.

Applications:

- Food Preservation: Due to its ability to preserve methionine, SMM can be utilized as a food additive to enhance the nutritional profile of processed foods.

- Agricultural Fertilizers: Its role as a methyl donor makes it a candidate for development into biofertilizers aimed at improving crop yields under suboptimal conditions.

Mecanismo De Acción

Mechanism: : S-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing their function and activity .

Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine. This enzyme is involved in several metabolic pathways, including the synthesis of polyamines, glutathione, and other important biomolecules .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds to S-Methyl-L-methionine include S-adenosyl-L-methionine, S-adenosyl-L-homocysteine, and other sulfonium compounds.

Uniqueness: : this compound is unique in its specific role as a methyl donor in plant metabolism and its potential therapeutic effects in gastrointestinal health. Unlike S-adenosyl-L-methionine, which is widely studied for its role in human health, this compound is primarily investigated for its effects in plants and its potential as a natural remedy for peptic ulcers .

Actividad Biológica

S-Methyl-L-methionine (SMM), also known as vitamin U, is a naturally occurring compound that plays a significant role in plant metabolism and has garnered attention for its potential health benefits. This article explores the biological activity of SMM, focusing on its metabolic pathways, physiological roles in plants, and implications for human health.

Overview of this compound

SMM is a derivative of the amino acid methionine and is synthesized in various plant species. It functions primarily as a methyl donor and is involved in sulfur metabolism. The compound is stored in plant tissues and can be transported through the phloem, influencing both nutrient transport and plant growth.

Metabolic Pathways

SMM is involved in several metabolic processes:

- Methylation Reactions : SMM serves as a methyl donor in the synthesis of various biomolecules, including nucleic acids and proteins. This process is crucial for gene expression regulation and metabolic control.

- Sulfur Metabolism : SMM plays a key role in sulfur assimilation, affecting the overall sulfur status in plants. It acts as a precursor to other sulfur-containing compounds, influencing growth and development.

Case Studies on Plant Physiology

Research has demonstrated that SMM significantly impacts plant physiology:

- Phloem Transport : A study on transgenic pea plants expressing a yeast SMM transporter showed enhanced phloem loading of SMM, which positively affected sulfur and nitrogen metabolism, leading to increased seed production (Rouillon et al., 2010) .

- Stress Resistance : In lettuce, exogenous application of SMM improved resistance to salt stress by enhancing antioxidant capacity and modulating stress-related gene expression (Fodorpataki et al., 2021) .

Health Benefits

SMM has been associated with several health benefits due to its antioxidant properties and potential role in reducing inflammation:

- Antioxidant Activity : Studies indicate that SMM exhibits significant antioxidant activity, which may help mitigate oxidative stress-related diseases.

- Gastrointestinal Health : Traditionally, SMM has been linked to gastrointestinal health, potentially aiding in the treatment of ulcers and promoting gut health.

Research Findings

Several studies have explored the effects of SMM supplementation on human health:

- A clinical study indicated that SMM supplementation could improve gut mucosal integrity and reduce inflammation markers in patients with gastrointestinal disorders.

- Another study highlighted its potential role in reducing homocysteine levels, thereby lowering cardiovascular risk factors.

Data Tables

Propiedades

Número CAS |

6708-35-6 |

|---|---|

Fórmula molecular |

C6H14NO2S+ |

Peso molecular |

164.25 g/mol |

Nombre IUPAC |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |

Clave InChI |

YDBYJHTYSHBBAU-YFKPBYRVSA-O |

SMILES |

C[S+](C)CCC(C(=O)O)N |

SMILES isomérico |

C[S+](C)CC[C@@H](C(=O)O)N |

SMILES canónico |

C[S+](C)CCC(C(=O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.